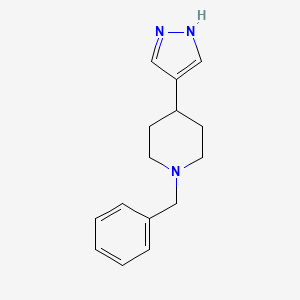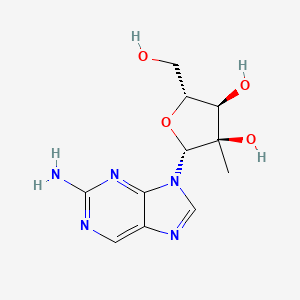
2-chloro-N-cyclohexylquinazolin-4-amine
説明
“2-chloro-N-cyclohexylquinazolin-4-amine” is a chemical compound with the molecular formula C14H16ClN3 . It has a molecular weight of 261.75 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-cyclohexylquinazolin-4-amine” include a molecular weight of 261.75 . More detailed information about its physical and chemical properties was not found in the available sources.科学的研究の応用
Synthesis Methods
Microwave-Assisted Synthesis
A study by Liu et al. (2006) demonstrated an efficient method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including derivatives of 2-chloro-quinazolin-4-amine, using microwave irradiation. This method offered advantages over classical methods in terms of efficiency.
Synthesis of Antimicrobial Agents
Samel and Pai (2011) synthesized 2-chloro-4-aminoquinazolines, further used to create various 2-[2-(1,3,4-thiadiazol-2-yl)hydrazinyl] quinazolin-4-amines, which were tested for antimicrobial activities (Samel & Pai, 2011).
Biological and Medical Research
Apoptosis Induction and Anticancer Potential
Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 2-chloro-quinazolin-4-amine, as a potent apoptosis inducer and effective anticancer agent with significant penetration of the blood-brain barrier (Sirisoma et al., 2009).
Anticancer Activity of Derivatives
Liu et al. (2007) synthesized N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline and evaluated their anticancer activity. Although most compounds exhibited weaker activity compared to standard drugs, this study broadened the scope of anticancer research for 2-chloro-quinazolin-4-amine derivatives (Liu et al., 2007).
Chemoselective Reactions
Selective Amination
Shen et al. (2010) studied the chemoselectivity in the amination of 4-chloroquinazolines, providing insights into selective reactions involving 2-chloro-quinazolin-4-amine derivatives (Shen et al., 2010).
Amination with Amide Solvents
The reaction of various 4-chloro-2-arylquinoline compounds with amide solvents was investigated by Tsai et al. (2008), contributing to the understanding of amination processes involving 2-chloro-quinazolin-4-amine (Tsai et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, N-cyclohexyl-2-cyclopropylquinazolin-4-amine, indicates that it is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice .
特性
IUPAC Name |
2-chloro-N-cyclohexylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIQMEQTBOIZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexylquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




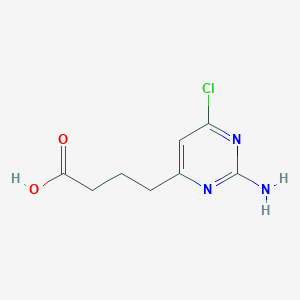
![2-mercapto-3-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3279171.png)

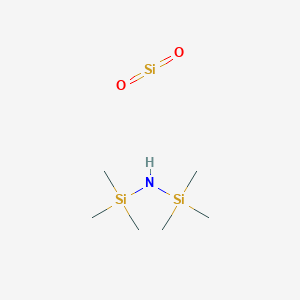
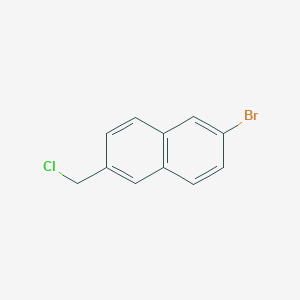
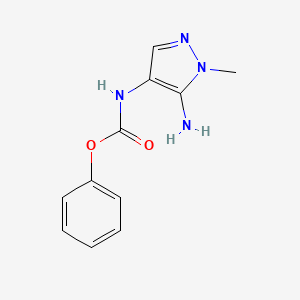
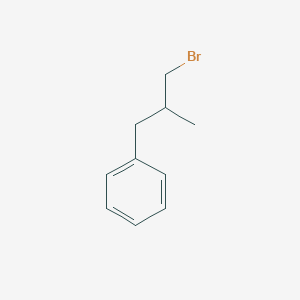


![2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole](/img/structure/B3279209.png)

